

Technical Guide: Solubility Profile & Handling of 4-(2-Iodoethyl)piperidine Hydroiodide[1]

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Compound of Interest

Compound Name: 4-(2-Iodoethyl)piperidine

Cat. No.: B13491275

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Executive Summary

4-(2-Iodoethyl)piperidine hydroiodide (CAS: 1081558-78-2) is a bifunctional building block comprising a secondary amine salt and a primary alkyl iodide.[1] Its solubility behavior is governed by the competition between the ionic lattice energy of the hydroiodide salt and the lipophilicity of the piperidine-ethyl chain.

Unlike hydrochloride salts, hydroiodides possess a "softer," highly polarizable anion (I⁻).[1] This imparts unique solubility characteristics, often allowing for higher solubility in moderately polar organic solvents (e.g., acetone, dichloromethane) compared to their chloride counterparts. This guide provides a definitive solubility landscape to optimize reaction conditions and purification protocols.

Physicochemical Profile

Property	Data	Mechanistic Insight
Molecular Formula		Amphiphilic structure: Polar ionic head + Lipophilic tail.[1]
Molecular Weight	367.01 g/mol	High mass due to iodine atoms; affects dissolution kinetics.[1]
Salt Form	Hydroiodide ()	Lower lattice energy than HCl salts; increased organic solubility.[1]
Physical State	Off-white crystalline solid	Hygroscopic; susceptible to oxidative degradation (liberation of).[1]

Solubility Landscape

The following matrix categorizes solvent compatibility based on dielectric constant () and solvation capability.

Quantitative Solubility Estimates

Estimates based on thermodynamic modeling of secondary amine hydroiodide salts.

Solvent Class	Specific Solvent	Solubility Rating	Primary Interaction
Polar Protic	Water	High (>100 mg/mL)	Ion-dipole hydration; H-bonding.[1]
Methanol	High (>80 mg/mL)	Solvation of ionic pair; H-bonding.[1]	
Ethanol	Moderate (20-50 mg/mL)	Reduced dielectric constant limits salt dissociation.[1]	
Polar Aprotic	DMSO	High (>100 mg/mL)	Strong cation solvation; stabilizes the salt form.[1]
DMF	High (>80 mg/mL)	Excellent for nucleophilic substitution reactions. [1]	
Acetone	Moderate (10-30 mg/mL)	Finkelstein-compatible; is soluble, unlike [1]	
Chlorinated	Dichloromethane (DCM)	Low-Moderate (5-15 mg/mL)	"Soft" solvent interacts well with large iodide anion.[1]
Chloroform	Low (<5 mg/mL)	Limited solubility; often forms emulsions.[1]	
Non-Polar	Diethyl Ether	Insoluble	High lattice energy prevents dissolution. [1]
Hexane/Heptane	Insoluble	Used as anti-solvents for precipitation.[1]	

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Critical Insight: The Hydroiodide Advantage. While hydrochloride salts are often strictly insoluble in DCM or Acetone, the large ionic radius and dispersibility of the Iodide anion (

*) allow **4-(2-Iodoethyl)piperidine** hydroiodide to exhibit partial solubility in these solvents.[1] This enables unique "homogeneous-to-heterogeneous" reaction monitoring.[1]*

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol to verify solubility for a specific batch, as crystal habit and impurities can affect kinetics.[1]

Objective: Determine the saturation point in a target solvent.[1]

- Preparation: Weigh 50 mg of the compound into a 4 mL borosilicate vial.
- Stepwise Addition: Add the solvent in 100 μ L aliquots at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Observation:
 - Clear Solution: Soluble.[1][2][3][4]
 - Turbid/Suspension: Insoluble.[1]
 - Oiling Out: Indicates partial solubility or impurity; requires heating.[1]
- Thermal Stress: If insoluble at 25°C, heat to boiling point (using a heat block).[1] If it dissolves, the solvent is a candidate for recrystallization.[1][2][5][6]

Protocol B: Purification via Anti-Solvent Recrystallization

Based on the high solubility in Methanol and insolubility in Ether.

- Dissolution: Dissolve crude **4-(2-Iodoethyl)piperidine** hydroiodide in the minimum volume of warm Methanol (approx. 40°C).
- Filtration: Filter while warm through a 0.45 μm PTFE syringe filter to remove particulate impurities.^[1]
- Precipitation: Slowly add Diethyl Ether (or MTBE) dropwise with stirring until a persistent turbidity forms (Cloud Point).
- Crystallization: Cool the mixture to 4°C for 4 hours, then to -20°C overnight.
- Isolation: Filter the resulting crystals under nitrogen (to prevent oxidation) and wash with cold Ether.

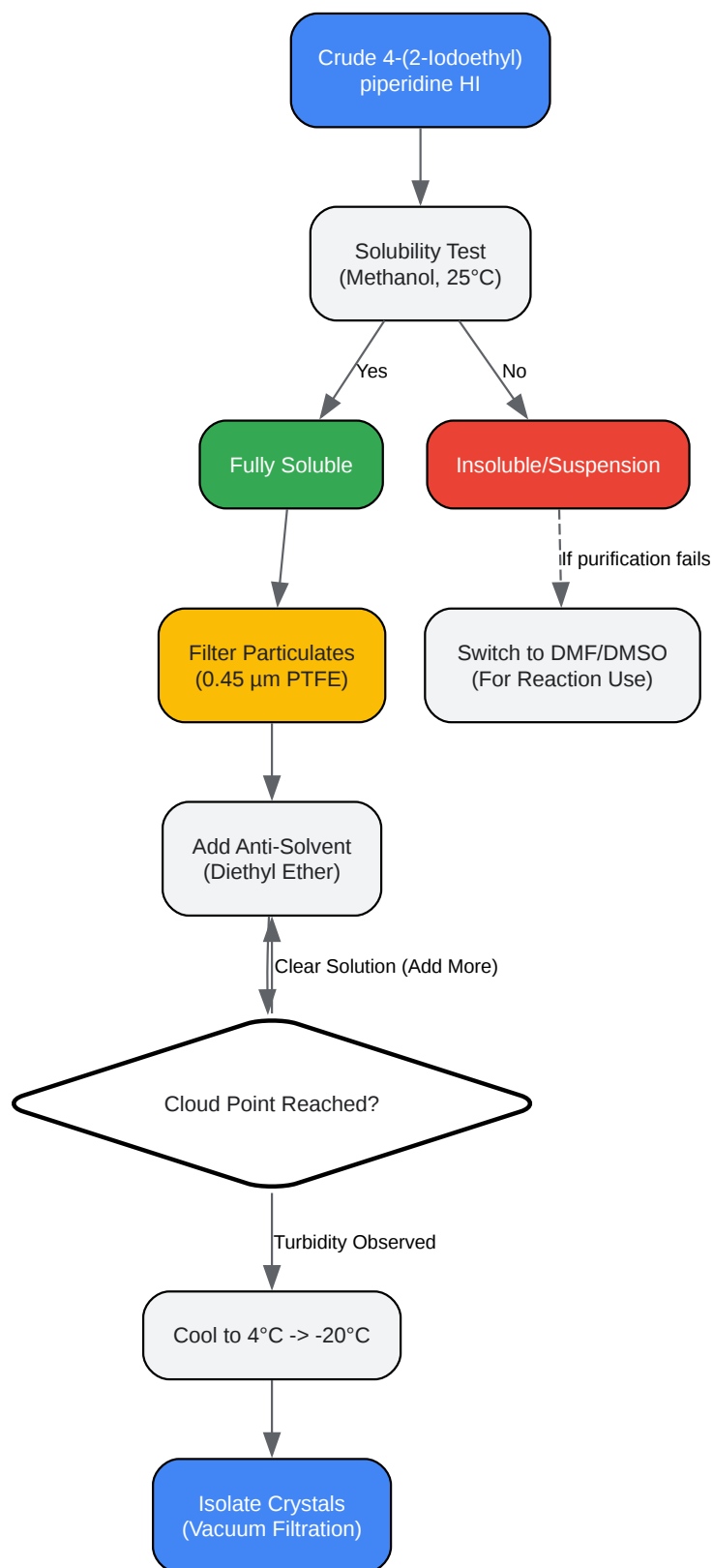
Protocol C: Free-Basing for Organic Extraction

To convert the salt to the organic-soluble free amine.^[1]

- Partition: Suspend the salt in DCM (10 mL/g).
- Neutralization: Add an equal volume of saturated NaOH solution or 1M NaOH solution.^[1]
- Extraction: Shake vigorously. The solid will dissolve as it converts to the free base and migrates to the DCM layer.^[1]
- Drying: Separate the organic layer, dry over CaH_2 , and concentrate in vacuo (keep temperature < 30°C to avoid polymerization of the alkyl iodide).

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying this compound based on its solubility differential.



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Caption: Workflow for the purification of **4-(2-Iodoethyl)piperidine** hydroiodide utilizing the Methanol/Ether solvent system.

Stability & Handling (The "Iodide Effect")

Researchers must be aware that the iodide anion is sensitive to photo-oxidation.[1]

- Mechanism:

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- Symptom: Solutions turning yellow/brown over time.[1]
- Prevention: Always store solutions in amber glassware wrapped in foil. When performing solubility tests (Protocol A), minimize light exposure. If the solution turns yellow immediately upon dissolution in alcohols, the solvent may contain peroxides; use fresh, anhydrous solvents.

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